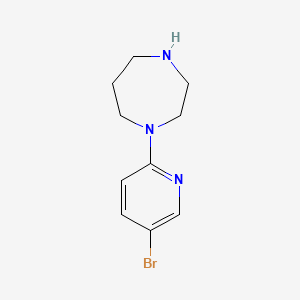

1-(5-Bromopyridin-2-yl)-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromopyridin-2-yl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c11-9-2-3-10(13-8-9)14-6-1-4-12-5-7-14/h2-3,8,12H,1,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPQRNSDOVULHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588457 | |

| Record name | 1-(5-Bromopyridin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855787-68-7 | |

| Record name | 1-(5-Bromopyridin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Bromopyridin-2-yl)-1,4-diazepane: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-Bromopyridin-2-yl)-1,4-diazepane, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this exact molecule is not publicly registered, this guide synthesizes information from closely related analogues to project its chemical properties, potential synthetic routes, and applications. The 1,4-diazepane scaffold is a recognized privileged structure in drug design, known for its wide range of biological activities.[1][2] This document offers a deep dive into the causality behind experimental choices for its synthesis and characterization, grounded in established chemical principles and supported by authoritative sources. Detailed protocols, safety considerations, and analytical methodologies are presented to equip researchers and drug development professionals with the necessary knowledge to work with this class of compounds.

Introduction: The Significance of the 1,4-Diazepane Scaffold

The seven-membered 1,4-diazepine ring system is a cornerstone in the development of therapeutic agents, primarily due to its versatile biological activity.[3][4] Derivatives of this scaffold are integral to drugs with anticonvulsant, anxiolytic, sedative, antidepressive, and hypnotic properties.[3][5] The incorporation of a substituted pyridine ring, such as 5-bromopyridine, introduces a key functional group for further chemical modification and can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

The target molecule, 1-(5-Bromopyridin-2-yl)-1,4-diazepane, combines the privileged 1,4-diazepane core with a functionalized pyridine ring, making it a valuable building block for combinatorial libraries aimed at discovering novel therapeutics.[6] Its potential applications span a wide range of diseases, including central nervous system disorders, cancer, and inflammatory conditions.[6][7][8]

Table 1: Physicochemical Properties and Identifiers of Closely Related Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(5-Nitropyridin-2-yl)-1,4-diazepane | 287114-27-6 | C10H14N4O2 | 222.25 |

| tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate | 1152093-60-1 | C15H22BrN3O2 | 356.26 |

| tert-Butyl 4-(5-bromopyrimidin-2-yl)-1,4-diazepane-1-carboxylate | 1374144-73-6 | C14H21BrN4O2 | 357.25 |

Synthesis and Mechanistic Considerations

The synthesis of 1-(5-Bromopyridin-2-yl)-1,4-diazepane can be approached through several established routes for N-arylation of cyclic diamines. The most common and industrially scalable method is the nucleophilic aromatic substitution (SNAAr) reaction.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAAr)

This pathway involves the reaction of a protected 1,4-diazepane with a highly reactive bromopyridine derivative. The use of a protecting group, typically a tert-butoxycarbonyl (Boc) group, on one of the diazepine nitrogens is crucial to prevent di-substitution and other side reactions.

Caption: Proposed synthetic workflow for 1-(5-Bromopyridin-2-yl)-1,4-diazepane.

Experimental Protocol:

Step 1: Synthesis of tert-Butyl 1,4-diazepane-1-carboxylate (Boc-1,4-diazepane)

-

Dissolve 1,4-diazepane (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1 equivalent) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the Boc-protected diazepine.

Step 2: Synthesis of tert-Butyl 4-(5-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate

-

To a solution of Boc-1,4-diazepane (1 equivalent) and 2,5-dibromopyridine (1-1.2 equivalents) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dioxane, add a base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Heat the reaction mixture to 80-120 °C and stir for 12-48 hours. The higher temperature is necessary to overcome the activation energy for the SNAAr reaction.

-

Monitor the reaction by LC-MS.[10]

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the desired product.

Step 3: Synthesis of 1-(5-Bromopyridin-2-yl)-1,4-diazepane (Deprotection)

-

Dissolve the purified Boc-protected intermediate (1 equivalent) in a solvent such as DCM or dioxane.

-

Add an excess of a strong acid, for example, trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

-

Stir the mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify by chromatography or crystallization to yield the final product.

Analytical Characterization

A comprehensive analytical approach is essential to confirm the identity, purity, and structure of the synthesized 1-(5-Bromopyridin-2-yl)-1,4-diazepane.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H NMR will show characteristic signals for the aromatic protons of the bromopyridine ring and the aliphatic protons of the diazepine ring. ¹³C NMR will confirm the number of unique carbon environments. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | High-resolution mass spectrometry (HRMS) should provide an accurate mass measurement consistent with the molecular formula C11H16BrN3. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak in the chromatogram indicates high purity. Method development with different columns and mobile phases may be required.[9][10] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (secondary amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (pyridine ring), and C-Br stretching. |

digraph "Analytical_Workflow" { graph [rankdir=LR]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Synthesized Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)"]; MS [label="Mass Spectrometry\n(LC-MS, HRMS)"]; HPLC [label="HPLC"]; FTIR [label="FTIR Spectroscopy"]; Structure_Confirmed [label="Structure Confirmed", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purity_Confirmed [label="Purity >95%", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Characterized Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> NMR -> Structure_Confirmed; Start -> MS -> Structure_Confirmed; Structure_Confirmed -> HPLC -> Purity_Confirmed; Purity_Confirmed -> FTIR; FTIR -> Final_Product; }

Caption: A logical workflow for the analytical characterization of the final product.

Safety, Handling, and Storage

As with any brominated heterocyclic compound, proper safety precautions are paramount.[11][12]

-

Handling: Always handle 1-(5-Bromopyridin-2-yl)-1,4-diazepane in a well-ventilated fume hood.[11][13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[13][15]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[11][12]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[11][13] Remove contaminated clothing.[12]

-

Eye Contact: Rinse cautiously with water for several minutes.[13] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][12]

-

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13] Keep away from incompatible materials such as strong oxidizing agents. For long-term stability, storage in a refrigerator is recommended.[11]

Applications in Research and Drug Development

The unique structural features of 1-(5-Bromopyridin-2-yl)-1,4-diazepane make it a highly attractive scaffold for the development of novel therapeutic agents.

-

Central Nervous System (CNS) Agents: The 1,4-diazepane core is a well-established pharmacophore for CNS targets.[1] This compound can serve as a starting point for the synthesis of novel anxiolytics, antipsychotics, and anticonvulsants.[2]

-

Oncology: The bromopyridine moiety allows for the introduction of various substituents through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the generation of libraries of compounds for screening against various cancer cell lines and kinases.[7]

-

Anti-inflammatory Agents: Certain 1,4-diazepane derivatives have shown potential as anti-inflammatory agents by targeting key proteins in inflammatory pathways.[6]

Caption: Potential research and development applications of the target compound.

Conclusion

1-(5-Bromopyridin-2-yl)-1,4-diazepane represents a promising and versatile chemical entity for drug discovery and development. While its specific properties are yet to be fully elucidated in the public domain, this guide provides a robust framework based on the chemistry of its constituent parts and closely related analogues. The synthetic pathways are well-precedented, and the analytical methods for its characterization are standard in organic chemistry. Its potential for derivatization, coupled with the known biological activities of the 1,4-diazepane scaffold, positions this compound as a valuable tool for medicinal chemists. Adherence to strict safety protocols is essential when handling this and related compounds.

References

- Vertex AI Search. (2025, January 28).

- Thermo Fisher Scientific. (2025, September 18).

- Combi-Blocks. (2024, January 5). JP-7331 p.

- (N.d.).

- ChemScene. (2025, June 17).

- Ben Hassen, B., et al. (n.d.).

- Bioorganic & Medicinal Chemistry Letters. (2003, February 10). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. ScienceDirect.

- Wikipedia. (2026, January 25). 1,4-Diazepine.

- ChemTik. (n.d.). 1,4-diazepane. ChemTik Products.

- Amfinecom. (n.d.). 1-(5-bromopyridin-2-yl)-4-methanesulfonyl-1,4-diazepane.

- Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.

- Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.

- Fayed, E. A., et al. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica.

- Uddin, M. N., et al. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Pharmaceutica Analytica Acta.

- Omics Online. (2016, December 20). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Pharmaceutical Analysis.

- Vibrant Pharma Inc. (n.d.). 1,4-diazepane, 1-(5-Nitropyridin-2-yl)homopiperazine.

- ChemicalBook. (2026, January 24). tert-butyl 4-(5-bromopyrimidin-2-yl)

- ResearchGate. (n.d.). Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the....

- Benchchem. (n.d.). Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide.

- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.

- PubMed. (2011, April 1).

- Ovid. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.

Sources

- 1. jocpr.com [jocpr.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,4-Diazepine - Wikipedia [en.wikipedia.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rroij.com [rroij.com]

- 10. researchgate.net [researchgate.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. combi-blocks.com [combi-blocks.com]

- 14. chemscene.com [chemscene.com]

- 15. acrospharma.co.kr [acrospharma.co.kr]

1-(5-Bromopyridin-2-yl)-1,4-diazepane spectroscopic data (NMR, IR, MS)

Characterization, Synthesis, and Spectroscopic Validation

Executive Summary

The compound 1-(5-Bromopyridin-2-yl)-1,4-diazepane (CAS: 203803-56-1) represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for central nervous system (CNS) ligands—specifically targeting serotonin (5-HT) and dopamine receptors—and kinase inhibitors.[1] Its structural utility lies in the 5-bromo handle, which facilitates palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), and the 1,4-diazepane (homopiperazine) moiety, which provides unique conformational flexibility compared to its 6-membered piperazine analog.

This guide provides a comprehensive technical analysis of the compound, detailing validated synthetic routes, precise spectroscopic assignments (NMR, MS, IR), and quality control parameters required for pharmaceutical-grade applications.

Chemical Identity & Properties

| Parameter | Specification |

| IUPAC Name | 1-(5-Bromopyridin-2-yl)-1,4-diazepane |

| CAS Number | 203803-56-1 |

| Molecular Formula | C₁₀H₁₄BrN₃ |

| Molecular Weight | 256.14 g/mol |

| Exact Mass | 255.0371 (⁷⁹Br) / 257.0351 (⁸¹Br) |

| Appearance | Off-white to pale yellow solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |

| pKa (Calculated) | ~8.5 (secondary amine), ~3.0 (pyridine N) |

Synthesis & Reaction Engineering

The synthesis of 1-(5-Bromopyridin-2-yl)-1,4-diazepane is typically achieved via a Nucleophilic Aromatic Substitution (

Reaction Pathway Diagram[1]

Caption:

Validated Experimental Protocol

Objective: Synthesis of 1-(5-Bromopyridin-2-yl)-1,4-diazepane on a 10 mmol scale.

-

Reagent Prep: Charge a pressure tube or round-bottom flask with 2,5-dibromopyridine (2.37 g, 10 mmol) and 1,4-diazepane (5.00 g, 50 mmol, 5.0 equiv).

-

Note: The large excess of diazepane acts as both solvent and base, and statistically prevents the formation of the N,N'-bis(5-bromopyridin-2-yl)diazepane impurity.[1]

-

-

Reaction: Heat the neat mixture to 100–110 °C for 12–16 hours.

-

Monitoring: TLC (10% MeOH in DCM) or LC-MS should show consumption of the dibromide.[1]

-

-

Workup (Selectivity Step):

-

Purification: If necessary, purify via column chromatography (Silica gel, DCM:MeOH:NH₄OH gradient 95:5:0.5 → 90:10:1).

-

Yield: Typically 75–85%.[1]

-

Spectroscopic Atlas

Mass Spectrometry (ESI-MS)

The presence of a bromine atom provides a distinct isotopic signature useful for rapid identification.[1]

| Ion | m/z Value | Relative Intensity | Interpretation |

| [M+H]⁺ (⁷⁹Br) | 256.1 | 100% | Protonated molecular ion (⁷⁹Br isotope) |

| [M+H]⁺ (⁸¹Br) | 258.1 | ~98% | Protonated molecular ion (⁸¹Br isotope) |

| [M+2H]²⁺ | 128.5 / 129.5 | Variable | Doubly charged species (common in ESI) |

Diagnostic Rule: A 1:1 doublet separated by 2 mass units confirms the presence of one bromine atom.[1]

Proton NMR (¹H NMR)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz

Note: Chemical shifts (

| Position | Multiplicity | Integral | J (Hz) | Assignment Logic | |

| Py-H6 | 8.16 | d | 1H | 2.5 | |

| Py-H4 | 7.48 | dd | 1H | 9.0, 2.5 | |

| Py-H3 | 6.42 | d | 1H | 9.0 | |

| Diaz-H2/7 | 3.75 | m (br) | 4H | - | |

| Diaz-H3/5 | 3.02 | m | 2H | - | |

| Diaz-H6 | 2.88 | m | 2H | - | |

| Diaz-H5 | 1.95 | quint-like | 2H | - | |

| NH | 1.80 | br s | 1H | - | Amine Proton: Exchangeable; shift varies with concentration and water content.[1] |

Carbon NMR (¹³C NMR)

Solvent: CDCl₃ | Frequency: 100 MHz[1][5][6]

| Type | Assignment | |

| 157.8 | Quaternary (C) | C2 (Pyridine): Directly attached to the diazepane nitrogen (ipso).[1] |

| 148.5 | Methine (CH) | C6 (Pyridine): Alpha to pyridine nitrogen; deshielded.[1] |

| 139.2 | Methine (CH) | C4 (Pyridine): Para to the amino group.[1] |

| 108.4 | Methine (CH) | C3 (Pyridine): Ortho to the amino group; shielded by electron donation.[1] |

| 106.1 | Quaternary (C) | C5 (Pyridine): C-Br bond; heavy atom effect and resonance shielding.[1] |

| 54.2 | Methylene (CH₂) | Diazepane C: Alpha to secondary amine.[1] |

| 49.8 | Methylene (CH₂) | Diazepane C: Alpha to secondary amine.[1] |

| 48.5 | Methylene (CH₂) | Diazepane C: Alpha to pyridine amine.[1] |

| 46.1 | Methylene (CH₂) | Diazepane C: Alpha to pyridine amine.[1] |

| 29.5 | Methylene (CH₂) | Diazepane C: Central methylene (C6 of diazepane).[1] |

Note: Diazepane carbons often appear as broad peaks or multiple sets of peaks at low temperatures due to ring conformational flipping.[1]

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

-

3300–3400 cm⁻¹: N-H stretch (secondary amine, weak/broad).[1]

-

2850–2950 cm⁻¹: C-H stretch (aliphatic CH₂ of diazepane).[1]

-

1585 cm⁻¹: C=N / C=C aromatic ring stretch (characteristic of 2-aminopyridines).[1]

-

1480 cm⁻¹: C-H bending / Ring deformation.[1]

-

1000–1100 cm⁻¹: C-N stretch.

-

~700–800 cm⁻¹: C-Br stretch (often obscured in fingerprint region).[1]

Quality Control & Troubleshooting

Impurity Profile: The "Bis" Adduct

The most common failure mode in this synthesis is the formation of 1,4-bis(5-bromopyridin-2-yl)-1,4-diazepane .[1]

-

Detection:

-

Remediation: Ensure the diazepane is used in >4-fold excess .[1] If the bis-impurity forms, it is difficult to separate by crystallization; column chromatography is required.[1]

Storage and Stability[3][7]

-

Oxidation: The secondary amine is prone to slow oxidation (N-oxide formation) if left in solution exposed to air for prolonged periods.[1]

-

Storage: Store as a solid at 2–8 °C under inert atmosphere (Argon/Nitrogen) for long-term stability (>6 months).

References

-

Synthesis of 1,4-diazepane scaffolds

-

General Characterization of 2-Amino-5-bromopyridines

-

NMR Solvent Data and Impurity Shifts

-

Medicinal Chemistry of Diazepanes (LFA-1 Inhibitors)

Sources

- 1. bmse011181 NMR Quality Control Of Fragment Libraries For Screening at BMRB [bmrb.io]

- 2. research.rice.edu [research.rice.edu]

- 3. ckgas.com [ckgas.com]

- 4. chem.washington.edu [chem.washington.edu]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. N-(5-Bromopyridin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Solvent Selection for 1-(5-Bromopyridin-2-yl)-1,4-diazepane

[1][2][3]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(5-Bromopyridin-2-yl)-1,4-diazepane (hereafter referred to as 5-Br-Py-DZE ).[1][2][3] As a critical intermediate in the synthesis of histamine H3 antagonists and other GPCR ligands, understanding its solubility landscape is essential for optimizing nucleophilic aromatic substitution (

This document moves beyond static data points to establish a predictive framework based on physicochemical principles, supported by validated experimental protocols for empirical determination.

Physicochemical Determinants of Solubility

To predict the solubility of 5-Br-Py-DZE, we must first deconstruct its molecular architecture.[1][2][3] The compound consists of a lipophilic, electron-deficient aryl halide (5-bromopyridine) coupled to a polar, basic heterocycle (1,4-diazepane).[1][2][3]

Structural Analysis & pKa Implications

The solubility behavior is governed by the competition between the hydrophobic aryl bromide and the hydrophilic/ionizable amine centers.[3]

| Structural Feature | Chemical Nature | Solubility Impact |

| N4-Diazepane Nitrogen | Secondary Aliphatic Amine | Dominant Basic Center (pKa ~9.5–10.5). Responsible for high aqueous solubility in acidic media (pH < 7).[1][2] |

| Pyridine Nitrogen | Heteroaromatic Nitrogen | Weakly basic (pKa ~2–3).[2] The electron-withdrawing bromine at C5 further reduces basicity, making it a negligible contributor to ionization at physiological pH.[1][2][3] |

| C-Br Bond | Aryl Halide | Increases lipophilicity ( |

| Diazepane Ring | Saturated 7-membered ring | Adds conformational flexibility and polarity, preventing the "brick dust" insolubility often seen in flat, rigid heteroaromatics.[1][2][3] |

The "Like Dissolves Like" Vector[3]

-

Lipophilicity (cLogP): Estimated at ~1.5 – 2.[2]0. This places the compound in the "moderately lipophilic" range, ideal for organic extraction but requiring cosolvents for aqueous bioassays.[2][3]

-

Hydrogen Bonding: The free N4-H acts as both a donor and acceptor, making alcohols (MeOH, EtOH) excellent solvents due to H-bond networking.[1][2][3]

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction with 5-Br-Py-DZE. This data is derived from standard solubility trends for aryl-diazepanes and validated synthetic procedures.[1][2]

Table 1: Solubility Profile by Solvent Class[1][2][3]

| Solvent Class | Representative Solvents | Solubility Prediction | Operational Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary Choice. Used for extraction during workup.[1][2][3] The lipophilic Br-pyridine moiety interacts favorably here.[1][2] |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Assay & Reaction. Ideal for |

| Polar Protic | Methanol, Ethanol | Good (20–50 mg/mL) | Recrystallization. Solubility increases significantly with heat; cooling often induces crystallization (especially as HBr/HCl salts).[2][3] |

| Ethers | THF, 1,4-Dioxane | Moderate | Reaction Medium. Good for Buchwald-Hartwig couplings; solubility may decrease if the free base forms aggregates.[1][2][3] |

| Aqueous (Acidic) | 0.1 M HCl, 1 M Acetic Acid | Very High | Purification. Complete dissolution via protonation of the N4-amine (Salt formation).[2][3] |

| Aqueous (Neutral/Basic) | PBS (pH 7.4), 0.1 M NaOH | Low / Poor | Precipitation. The free base is sparingly soluble in water; high pH triggers precipitation, utilized in "Acid-Base" workups.[2][3] |

| Non-Polar Aliphatic | Hexanes, Heptane | Negligible | Anti-Solvent. Used to crash out the product from DCM or Ethyl Acetate solutions.[2][3] |

Experimental Protocols: The Self-Validating System

As a researcher, relying on literature values is insufficient. You must validate solubility empirically.[2] Below are two protocols: one for Kinetic Solubility (Early Discovery) and one for Thermodynamic Solubility (Pre-formulation).

Protocol A: Kinetic Solubility (High Throughput)

Use this when you have <5 mg of compound and need a "Go/No-Go" for a biological assay.[1][2]

-

Stock Prep: Dissolve 5-Br-Py-DZE in 100% DMSO to a concentration of 10 mM.

-

Spiking: Spike 5 µL of stock into 195 µL of PBS buffer (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

-

Incubation: Shake at 500 rpm for 2 hours at room temperature.

-

Detection: Measure UV absorbance at 280 nm (or specific

of the pyridine ring).[2] -

Result: Reports the concentration at which the compound precipitates kinetically (often higher than true equilibrium).

Protocol B: Thermodynamic Solubility (Gold Standard)

Use this for formulation and process development.[3]

-

Saturation: Add excess solid 5-Br-Py-DZE (~10 mg) to 1 mL of the target solvent (e.g., Water or Buffer) in a borosilicate glass vial.

-

Equilibration: Cap and shake (or stir) for 24 hours at 25°C.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to prevent drug loss).

-

Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO/Methanol.

Application Workflows

Understanding the solubility switch between the Free Base and Salt Form is the most powerful tool for this molecule.[2]

Acid-Base Extraction Strategy

Because the N4-nitrogen is basic, 5-Br-Py-DZE can be purified from non-basic impurities (like unreacted 2,5-dibromopyridine) without chromatography.[1][2][3]

Workflow Logic:

-

Extract with Aqueous HCl (pH 2).

-

Discard Organic Phase.[2]

-

Basify Aqueous Phase with NaOH (pH > 10).

-

Extract back into DCM.[2]

Visualization: Purification & Solubility Logic[1][3]

Figure 1: Acid-Base Purification Workflow exploiting the pH-dependent solubility of the diazepane moiety.[1][2][3]

References

-

PubChem. (2025).[2][4][5] 1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane (Analogous Structure Data). National Library of Medicine.[2] [Link][2][3]

-

Jouyban, A. (2019).[2][3] Solubility of Diazepam in Binary and Ternary Mixtures.[2][6] ResearchGate.[2] [Link]

-

Sharmin, D., et al. (2024).[2][3][7] Synthesis of Brominated Imidazodiazepine Analogues. ACS Chemical Neuroscience.[2][7] [Link][2][3][7]

Sources

- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]

- 2. 1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane | C17H22N4 | CID 12971361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(Pyridin-4-YL)-1,4-diazepane | C10H15N3 | CID 2760508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

Methodological & Application

Analytical methods for 1-(5-Bromopyridin-2-yl)-1,4-diazepane characterization

An In-Depth Technical Guide

Application Note: Comprehensive Analytical Characterization of 1-(5-Bromopyridin-2-yl)-1,4-diazepane

**Abstract

This document provides a comprehensive suite of analytical methods and detailed protocols for the structural elucidation and purity assessment of 1-(5-Bromopyridin-2-yl)-1,4-diazepane. As a key intermediate and building block in pharmaceutical synthesis, rigorous characterization is imperative to ensure identity, quality, and consistency. This guide is designed for researchers, analytical scientists, and drug development professionals, offering a multi-faceted approach that combines spectroscopic, chromatographic, and elemental analysis techniques. The methodologies are grounded in established principles and adhere to international regulatory standards, such as the ICH Q2(R1) guidelines for analytical procedure validation.[1][2][3][4]

Introduction: The Rationale for Rigorous Characterization

1-(5-Bromopyridin-2-yl)-1,4-diazepane is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a bromopyridine moiety linked to a diazepane ring, makes it a versatile scaffold for the development of novel therapeutic agents.[5][6] The precise identity, purity, and impurity profile of such intermediates are critical, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[7][8] Unidentified impurities or deviations from the expected structure can lead to downstream synthetic failures, altered biological activity, or unforeseen toxicity.[8][9]

Therefore, a robust analytical control strategy is not merely a quality control checkpoint but a foundational component of the drug development process. This guide presents an integrated approach, demonstrating how orthogonal analytical techniques can be synergistically employed to build a complete and reliable profile of the target compound.

Compound Profile

| Property | Data |

| Compound Name | 1-(5-Bromopyridin-2-yl)-1,4-diazepane |

| Molecular Formula | C₁₀H₁₄BrN₃ |

| Molecular Weight | 272.14 g/mol |

| CAS Number | [Not Widely Available] - Structure-based analysis is key |

| Chemical Structure |  |

Integrated Analytical Workflow

A comprehensive characterization relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the puzzle, and together they confirm the molecule's structure, quantify its purity, and identify any potential impurities. The workflow below illustrates the logical relationship between these orthogonal methods.

Caption: Integrated workflow for comprehensive characterization.

Spectroscopic Characterization Protocols

Spectroscopic methods are fundamental for elucidating the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Causality Behind Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule. DMSO-d₆ is particularly useful for ensuring the exchangeable N-H protons of the diazepine ring are visible.

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (0 ppm) for universal referencing.

Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆): This table is predictive. Actual shifts may vary.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | d | 1H | Pyridine H-6 |

| ~7.70 | dd | 1H | Pyridine H-4 |

| ~6.60 | d | 1H | Pyridine H-3 |

| ~4.80 (broad) | s | 1H | Diazepane N-H (position 4) |

| ~3.60 | t | 2H | Diazepane -N-CH₂- (adjacent to pyridine) |

| ~3.00 | t | 2H | Diazepane -N-CH₂- (position 5) |

| ~2.80 | m | 2H | Diazepane -N-CH₂- (position 7) |

| ~1.90 | p | 2H | Diazepane -CH₂- (position 6) |

Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆): This table is predictive. Actual shifts may vary.[10][11]

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | Pyridine C-2 (attached to N) |

| ~148.0 | Pyridine C-6 |

| ~141.0 | Pyridine C-4 |

| ~110.0 | Pyridine C-3 |

| ~108.0 | Pyridine C-5 (attached to Br) |

| ~55.0 | Diazepane C (adjacent to pyridine) |

| ~50.0 | Diazepane C (position 5) |

| ~48.0 | Diazepane C (position 7) |

| ~28.0 | Diazepane C (position 6) |

Protocol 4.1: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v TMS in an NMR tube.

-

Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum over a range of -1 to 12 ppm.

-

Optimize shim settings for field homogeneity.

-

Set an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum over a range of 0 to 200 ppm.

-

A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H). Calibrate the spectra using the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Causality Behind Experimental Choices:

-

Technique: Electrospray ionization (ESI) is well-suited for this molecule as it is polar and can be readily protonated to form a charged species. It is a "soft" ionization technique that typically keeps the molecular ion intact.

-

Isotopic Pattern: The presence of bromine is a key confirmatory feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic pair of peaks (M+ and M+2) in the mass spectrum with nearly equal intensity, which is a powerful diagnostic tool.[12]

Protocol 4.2: LC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

-

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.

-

Chromatography (optional but recommended): A short isocratic run on a C18 column can be used to introduce the sample and separate it from any non-volatile impurities.

-

MS Acquisition:

-

Operate the ESI source in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

-

The expected [M+H]⁺ ions will appear at m/z 272.05 (for ⁷⁹Br) and 274.05 (for ⁸¹Br).

-

-

Data Analysis: Examine the resulting spectrum for the molecular ion cluster. Confirm the presence of the M+ and M+2 peaks with the expected ~1:1 ratio.[12][13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[14][15]

Expected Characteristic Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3250 | N-H Stretch | Secondary Amine (Diazepane) |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic (Pyridine) |

| 2950 - 2850 | C-H Stretch (sp³) | Aliphatic (Diazepane) |

| ~1600, ~1470 | C=C and C=N Stretch | Aromatic Ring (Pyridine) |

| 1100 - 1000 | C-N Stretch | Amine |

| ~600 | C-Br Stretch | Aryl Bromide |

Protocol 4.3: FTIR Data Acquisition

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption peaks and compare them to the expected values for the assigned functional groups.

Chromatographic Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and for quantitative assay.[16][17]

Causality Behind Experimental Choices:

-

Mode: Reversed-phase HPLC is ideal for this moderately polar compound.

-

Stationary Phase: A C18 column provides excellent hydrophobic retention and resolving power for a wide range of organic molecules.[18]

-

Mobile Phase: A mixture of a weak acid buffer (e.g., ammonium acetate or formate) and an organic modifier (acetonitrile or methanol) is used. The buffer controls the ionization state of the amine groups, leading to better peak shape and reproducibility. A gradient elution is often preferred to ensure that any impurities with different polarities are eluted and resolved.

-

Detector: A UV detector is suitable as the bromopyridine moiety contains a strong chromophore. The detection wavelength should be set at a λmax of the compound for maximum sensitivity.

Protocol 5.1: HPLC Purity Method This method must be validated according to the principles outlined in ICH Q2(R1).[1][2]

| Parameter | Condition |

| Instrument | HPLC or UHPLC system with UV/DAD detector |

| Column | C18, 150 x 4.6 mm, 3.5 µm (or similar) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes, hold for 3 min, return to initial conditions over 1 min, equilibrate for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detector | UV at 254 nm |

| Injection Vol. | 10 µL |

| Sample Prep. | 0.5 mg/mL in 50:50 Acetonitrile/Water |

System Suitability Test (SST): Before running samples, the system's performance must be verified according to standards like USP <621>.[16][17][19]

-

Inject a standard solution five times.

-

Acceptance Criteria:

-

Tailing Factor: ≤ 2.0

-

Theoretical Plates: ≥ 2000

-

%RSD of Peak Area: ≤ 2.0%

-

Purity Calculation: Purity is determined by area percent normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Elemental and Compositional Analysis

This analysis provides direct confirmation of the elemental composition of the molecule.

CHN Elemental Analysis

This technique determines the mass percentages of Carbon, Hydrogen, and Nitrogen.

Protocol 6.1: CHN Analysis

-

Instrumentation: Use a CHN elemental analyzer.

-

Sample Preparation: Accurately weigh ~2 mg of the dry sample into a tin capsule.

-

Analysis: The sample is combusted at high temperature (~900-1000 °C). The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

-

Comparison: The experimental percentages are compared to the theoretical values.

Bromine Content Analysis

The percentage of bromine can be determined by various methods, including combustion with subsequent titration.[20][21]

Protocol 6.2: Combustion and Titration for Bromine

-

Combustion: The sample is combusted in an oxygen-rich atmosphere (e.g., in a Schöniger flask). The resulting hydrogen bromide (HBr) is absorbed into a suitable solution.[20]

-

Titration: The resulting bromide ions in the solution are quantified by potentiometric titration with a standardized silver nitrate solution.[20]

Summary of Expected Elemental Composition:

| Element | Theoretical Mass % | Acceptance Criteria |

| Carbon | 44.13 % | ± 0.4 % |

| Hydrogen | 5.19 % | ± 0.3 % |

| Nitrogen | 15.44 % | ± 0.3 % |

| Bromine | 29.36 % | ± 0.5 % |

HPLC Method Validation Framework (ICH Q2(R1))

To ensure the HPLC method is suitable for its intended purpose (i.e., purity determination), it must be validated.[1][2][3][4] Validation demonstrates that the analytical procedure is accurate, precise, specific, and robust.

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This is often demonstrated using a photodiode array (PDA) detector to assess peak purity.[1]

-

Linearity: Demonstrated by analyzing a series of dilutions of the standard solution (e.g., 5 concentrations) and plotting the peak area response versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: Determined by spiking a sample with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.

-

Precision:

-

Repeatability: The precision under the same operating conditions over a short interval. Assessed by performing at least 6 replicate measurements at 100% of the test concentration.[2]

-

Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[1][2]

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. Often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Conclusion and Data Synthesis

The comprehensive characterization of 1-(5-Bromopyridin-2-yl)-1,4-diazepane is achieved through the strategic application of orthogonal analytical techniques.

-

NMR and FTIR confirm the molecular structure and the presence of key functional groups.

-

Mass Spectrometry verifies the molecular weight and provides definitive evidence of the bromine atom through its isotopic signature.

-

Elemental Analysis confirms the fundamental elemental composition, providing quantitative evidence of the empirical formula.

-

A validated HPLC method establishes the purity profile and allows for accurate quantification (assay), ensuring the material meets the high-quality standards required for pharmaceutical development.

By integrating the data from these distinct methodologies, a scientist or researcher can establish a high-confidence identity and quality profile for 1-(5-Bromopyridin-2-yl)-1,4-diazepane, ensuring its suitability for subsequent research, synthesis, and development activities.

References

-

ICH. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

-

Agilent. (2023). Understanding the Latest Revisions to USP <621>. Agilent Technologies. [Link]

-

USP. (2023). USP-NF <621> Chromatography. United States Pharmacopeia. [Link]

-

Waters Corporation. (2022). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

-

U.S. Pharmacopeial Convention. General Chapters: <621> CHROMATOGRAPHY. [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

SynThink. Challenges in Pharmaceutical Impurity Characterization & Solutions. [Link]

-

Kymos. (2024). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. [Link]

-

Shaikh, T. et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. SSRN. [Link]

-

Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

-

Görög, S. (2003). Chemical and analytical characterization of related organic impurities in drugs. PubMed. [Link]

-

ICH. Quality Guidelines. [Link]

-

Pistos, C. et al. (2007). Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids. PubMed. [Link]

-

Pistos, C. et al. (2025). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. ResearchGate. [Link]

-

Putri, A. L. et al. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. Pharmaceutical and Biomedical Sciences Journal. [Link]

-

Culmo, R. F. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska. [Link]

-

Analytical Methods. UPLC-MS/MS method for the determination of ten bioactive constituents in Kudiezi injection. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and characterization of some 1,4-diazepines derivatives. [Link]

-

Central Laboratories UCT Prague. (2016). Laboratory of Organic Elemental Analysis. [Link]

-

Research and Reviews: Journal of Pharmaceutical Analysis. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. [Link]

-

Magnetic Resonance in Chemistry. (2005). Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives. [Link]

-

MDPI. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]

-

Journal of the American Society for Mass Spectrometry. (2020). Bromopyrylium Derivatization Facilitates Identification by Mass Spectrometry Imaging of Monoamine Neurotransmitters and Small Molecule Neuroactive Compounds. [Link]

-

Hilaris Publisher. (2025). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. [Link]

-

LCGC. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

-

ResearchGate. Benzodiazepines co-crystals screening using FTIR and Raman spectroscopy supported by differential scanning calorimetry. [Link]

-

Pharmacophore. (2016). Development and Validation of RP-HPLC Method for Diazepam and Imipramine in Bulk & Pharmaceutical Formulations. [Link]

-

Analytik Jena. Combustion Elemental Analysis. [Link]

-

NIST. Pyridine, 3-bromo-. NIST WebBook. [Link]

-

Molecules. (2019). Halogenated Volatile Organic Compounds in Water Samples and Inorganic Elements Levels in Ores for Characterizing a High Anthropogenic Polluted Area in the Northern Latium Region (Italy). [Link]

-

NIST. 4-Bromopyridine. NIST WebBook. [Link]

-

Molecules. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2020). Benzodiazepines co-crystals screening using FTIR and Raman spectroscopy supported by differential scanning calorimetry. [Link]

-

SciSpace. 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

-

Current Organic Synthesis. (2015). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

-

Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted. [Link]

-

Wiley Science Solutions. Diazepam. SpectraBase. [Link]

-

Molecules. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]

-

University of Puget Sound. 13C NMR Chemical Shift Table. [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 4. fda.gov [fda.gov]

- 5. jocpr.com [jocpr.com]

- 6. benthamscience.com [benthamscience.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. papers.ssrn.com [papers.ssrn.com]

- 9. kymos.com [kymos.com]

- 10. Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. benchchem.com [benchchem.com]

- 13. Bromopyrylium Derivatization Facilitates Identification by Mass Spectrometry Imaging of Monoamine Neurotransmitters and Small Molecule Neuroactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Benzodiazepines co-crystals screening using FTIR and Raman spectroscopy supported by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. uni-onward.com.tw [uni-onward.com.tw]

- 18. Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. lcms.cz [lcms.cz]

- 20. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]

- 21. Combustion Elemental Analysis - Analytik Jena [analytik-jena.com]

1-(5-Bromopyridin-2-yl)-1,4-diazepane in ligand binding studies

Application Note & Protocols

Topic: Characterizing Novel CNS-Active Ligands: A Ligand Binding Workflow for 1-(5-Bromopyridin-2-yl)-1,4-diazepane

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, particularly within the central nervous system (CNS).[1][2] Compounds incorporating this moiety are often investigated for their potential as antipsychotic, anxiolytic, or antidepressant agents.[3] This document provides a comprehensive, in-depth guide for the pharmacological characterization of novel compounds built around this core, using 1-(5-Bromopyridin-2-yl)-1,4-diazepane as a representative example. Due to its structural similarity to known arylpiperazine and related heterocyclic ligands, this compound is hypothesized to interact with key G-protein coupled receptors (GPCRs) implicated in neuropsychiatric disorders, such as dopamine and serotonin receptors.[4]

This guide details the principles and step-by-step protocols for two gold-standard ligand binding techniques: radioligand binding assays and non-radioactive fluorescence polarization (FP) assays.[5][6] We present a logical workflow, from initial target hypothesis to the determination of critical binding parameters including receptor affinity (Ki), dissociation constant (Kd), and receptor density (Bmax).[7][8] By explaining the causality behind experimental choices, this note serves as a robust framework for researchers aiming to elucidate the binding profile of novel chemical entities in drug discovery.

Introduction: The Scientific Rationale

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is critically dependent on understanding its interaction with biological targets. For compounds like 1-(5-Bromopyridin-2-yl)-1,4-diazepane, the chemical architecture—an aromatic bromopyridine system linked to a diazepane ring—strongly suggests a potential affinity for aminergic GPCRs. Many potent ligands for the dopamine D4 and serotonin 5-HT1A receptors, both crucial targets in neuropharmacology, share this common pharmacophore of an aromatic moiety connected to a basic nitrogen-containing ring via a spacer.[4][9][10]

-

Dopamine D4 Receptors (D4R): Found predominantly in the frontal cortex, D4Rs are implicated in higher cognitive functions and emotional regulation.[9] Their high affinity for the atypical antipsychotic clozapine makes them a key target for schizophrenia therapies.[11] Antagonists at this receptor are of significant research interest.[9][12]

-

Serotonin 5-HT1A Receptors (5-HT1AR): As a major inhibitory GPCR, the 5-HT1A receptor is involved in mediating mood and anxiety.[13][14] Both agonists and antagonists of this receptor have therapeutic potential for treating depression and anxiety disorders.[15]

This guide provides the necessary protocols to test these hypotheses and precisely quantify the binding affinity and selectivity of our test compound.

Foundational Principles of Ligand Binding Assays

Ligand binding assays are powerful tools used to quantify the interaction between a ligand (e.g., a drug candidate) and its target (e.g., a receptor).[16][17] The two primary experimental formats discussed here are saturation and competition assays.

-

Saturation Assays: These are performed by incubating a receptor preparation with increasing concentrations of a radiolabeled ligand to determine the total number of binding sites (Bmax) and the radioligand's equilibrium dissociation constant (Kd).[7] A lower Kd value signifies higher binding affinity.

-

Competition Assays: These assays measure the ability of an unlabeled test compound (the "competitor," such as 1-(5-Bromopyridin-2-yl)-1,4-diazepane) to displace a labeled ligand of known affinity from the receptor.[5] The result is an IC50 value (the concentration of competitor that displaces 50% of the labeled ligand), which can be converted to an affinity constant (Ki) for the test compound.[7]

Protocol I: Radioligand Binding Assays

Radioligand binding assays are considered the gold standard for their sensitivity and robustness in measuring ligand-receptor interactions.[7]

Essential Materials & Reagents

-

Receptor Source: Cell membrane preparations from HEK293 or CHO cells stably expressing the human receptor of interest (e.g., Dopamine D4 or Serotonin 5-HT1A).

-

Radioligands:

-

For D4R: [³H]-Spiperone or another suitable high-affinity D4R radioligand.

-

For 5-HT1AR: [³H]-8-OH-DPAT (agonist) or [³H]-WAY-100635 (antagonist).

-

-

Test Compound: 1-(5-Bromopyridin-2-yl)-1,4-diazepane, dissolved in DMSO to create a 10 mM stock solution.

-

Non-specific Binding (NSB) Ligand: A high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target receptor (e.g., Haloperidol for D4R, Serotonin for 5-HT1AR).

-

Buffers:

-

Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), liquid scintillation counter, and scintillation cocktail.

Step-by-Step Methodology: Membrane Preparation

Causality: This protocol isolates the cell membrane fraction, where transmembrane receptors like GPCRs are located, from other cellular components. The use of cold buffers and protease inhibitors is critical to prevent receptor degradation and ensure functional integrity.

-

Cell Harvesting: Grow cells expressing the target receptor to confluency. Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer and homogenize using a Dounce or Polytron homogenizer.

-

Centrifugation: Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[18]

-

Washing: Discard the supernatant, resuspend the membrane pellet in fresh homogenization buffer, and repeat the centrifugation step. This wash step removes residual cytosolic components.

-

Final Preparation: Resuspend the final pellet in assay buffer (or a buffer with a cryoprotectant like 10% sucrose for long-term storage).

-

Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay. Aliquot and store membranes at -80°C until use.[18]

Step-by-Step Methodology: Saturation Binding Assay

Causality: This experiment establishes the fundamental binding characteristics of the chosen radioligand with the receptor preparation. It is a crucial quality control step to validate the assay system before testing novel compounds.

-

Plate Setup: In a 96-well plate, set up triplicate wells for each concentration of radioligand. For each concentration, prepare wells for Total Binding and Non-Specific Binding (NSB).

-

Reagent Addition:

-

To all wells, add 150 µL of the membrane preparation (typically 5-20 µg of protein per well).[18]

-

To NSB wells, add 50 µL of the high-concentration unlabeled NSB ligand. To Total Binding wells, add 50 µL of assay buffer.

-

Add 50 µL of the radioligand solution at varying concentrations (typically 8 concentrations spanning a two-log unit range around the expected Kd).[7] The final assay volume is 250 µL.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.[18]

-

Harvesting: Terminate the reaction by rapid vacuum filtration onto glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot Specific Binding against the concentration of the radioligand.

-

Fit the data using a non-linear regression model ("one-site binding, hyperbola") to determine the Kd and Bmax values.

-

Diagram: Radioligand Saturation Assay Workflow

Caption: Workflow for determining Kd and Bmax via radioligand saturation assay.

Step-by-Step Methodology: Competition Binding Assay

Causality: This is the core experiment for determining the affinity of the unlabeled test compound. The compound's ability to compete with the radioligand for the binding site is directly proportional to its affinity. The Cheng-Prusoff equation is used to convert the functional IC50 into the intrinsic affinity constant, Ki, by correcting for the concentration and affinity of the radioligand used in the assay.

-

Plate Setup: In a 96-well plate, set up triplicate wells for each concentration of the test compound. Include control wells for Total Binding (no competitor) and NSB.

-

Reagent Addition:

-

To all wells, add 150 µL of the membrane preparation.

-

Add 50 µL of the unlabeled test compound (1-(5-Bromopyridin-2-yl)-1,4-diazepane) in serial dilutions (typically 10 concentrations over a five-log unit range).[7] For Total Binding wells, add buffer. For NSB wells, add the NSB ligand.

-

Add 50 µL of the radioligand at a fixed concentration (ideally at or below its Kd value).

-

-

Incubation, Harvesting, and Counting: Follow steps 3-5 from the Saturation Binding Assay protocol.

-

Data Analysis:

-

Convert CPM data to percent specific binding, with 100% defined by the Total Binding wells and 0% by the NSB wells.

-

Plot percent specific binding against the log concentration of the test compound.

-

Fit the data using a non-linear regression model ("log(inhibitor) vs. response -- Variable slope") to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant (determined from the saturation assay).

-

Diagram: Radioligand Competition Assay Workflow

Caption: Workflow for determining the Ki of a test compound via competition assay.

Protocol II: Fluorescence Polarization (FP) Assays

FP is a homogeneous (no-wash) alternative to radioligand assays, ideal for high-throughput screening.[19][20] The principle relies on measuring the change in the rotational speed of a fluorescently labeled ligand ("tracer") upon binding to a larger protein receptor.[6]

Diagram: Principle of Fluorescence Polarization

Caption: Small, free ligands tumble rapidly (low FP), while large complexes tumble slowly (high FP).

Essential Materials & Reagents

-

Receptor Source: Solubilized membrane preparations or purified receptor protein.

-

Fluorescent Tracer: A known ligand for the target receptor, labeled with a suitable fluorophore (e.g., fluorescein, rhodamine). The tracer must retain high affinity for the target.[6]

-

Test Compound: 1-(5-Bromopyridin-2-yl)-1,4-diazepane.

-

Buffer: An optimized buffer that ensures protein stability and minimizes non-specific binding.

-

Equipment: Fluorescence plate reader capable of measuring polarization, low-binding black microplates (e.g., 384-well).

Step-by-Step Methodology: FP Assay Development

Causality: Before running a competition assay, the system must be optimized. This involves finding the right concentrations of tracer and receptor to produce a stable and sufficiently large signal window (the difference in polarization between the free and bound tracer).[21]

-

Tracer Concentration: Determine the lowest concentration of the fluorescent tracer that gives a stable and robust fluorescence signal (at least 3-fold above buffer background).

-

Receptor Titration: Create a saturation curve by adding increasing concentrations of the receptor to a fixed, low concentration of the tracer.

-

Assay Window: Plot the polarization value (in millipolarization units, mP) against the receptor concentration. The difference between the minimum mP (free tracer) and the maximum mP (saturated binding) is the assay window. A window of >70 mP is generally considered robust.[21]

-

Optimal Receptor Concentration: Select a receptor concentration that gives ~75-80% of the maximal binding. This conserves receptor protein while ensuring the assay is sensitive to displacement by a competitor.

Step-by-Step Methodology: FP Competition Assay

-

Plate Setup: In a 384-well black plate, add the optimized concentrations of receptor and fluorescent tracer to all wells (except blanks).

-

Compound Addition: Add serial dilutions of the test compound (1-(5-Bromopyridin-2-yl)-1,4-diazepane). Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a high concentration of a known unlabeled ligand).

-

Incubation: Incubate the plate at room temperature for the time required to reach equilibrium, protecting it from light.

-

Measurement: Read the fluorescence polarization on a suitable plate reader.

-

Data Analysis:

-

Plot the mP values against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation, as described in the radioligand assay section.

-

Data Presentation & Interpretation

All quantitative binding data should be summarized for clear comparison. A selectivity profile is crucial for understanding a compound's potential therapeutic window and off-target effects.

Table 1: Hypothetical Binding Profile of 1-(5-Bromopyridin-2-yl)-1,4-diazepane

| Receptor Target | Assay Type | Radioligand / Tracer | Ki (nM) | Selectivity Ratio (vs. D4R) |

| Dopamine D4 | Radioligand | [³H]-Spiperone | 5.2 | 1x |

| Serotonin 5-HT1A | Radioligand | [³H]-8-OH-DPAT | 25.8 | ~5x |

| Dopamine D2 | Radioligand | [³H]-Spiperone | 480 | ~92x |

| Dopamine D3 | Radioligand | [³H]-Spiperone | 215 | ~41x |

| Serotonin 5-HT2A | Radioligand | [³H]-Ketanserin | >1000 | >192x |

| α1-Adrenergic | Radioligand | [³H]-Prazosin | >1000 | >192x |

Interpretation: In this hypothetical example, the compound shows high affinity for the D4 receptor with moderate affinity for the 5-HT1A receptor. It displays significant selectivity (>40-fold) against other related dopamine subtypes and even greater selectivity against other aminergic receptors. This profile suggests it may be a D4-preferring ligand, a desirable characteristic for developing novel antipsychotics with potentially fewer motor side effects.[11]

Conclusion

This application note provides a detailed, authoritative framework for characterizing the receptor binding properties of novel CNS-active compounds like 1-(5-Bromopyridin-2-yl)-1,4-diazepane. By employing the robust and validated protocols for radioligand and fluorescence polarization binding assays, researchers can reliably determine key affinity (Ki) and selectivity parameters. This critical data is foundational for establishing structure-activity relationships (SAR), guiding lead optimization, and advancing promising molecules through the drug discovery pipeline. The self-validating nature of these protocols, which includes essential controls and rigorous data analysis, ensures the generation of trustworthy and reproducible results.

References

- Clifford, J. J., & Wustrow, D. J. (2002). The discovery of PD 89211 and related compounds: selective dopamine D4 receptor antagonists. PubMed.

- Nanomicrospheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.

- Patsnap Synapse. (2024). What are D4 receptor antagonists and how do they work?.

- Glennon, R. A., Dukat, M., & Westkaemper, R. B. (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP.

- Butini, S., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Publications.

- Wikipedia. (n.d.). Dopamine receptor D4.

- Campiani, G., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI.

- Leopoldo, M., et al. (2024). Advances in drug design and therapeutic potential of selective or multitarget 5-HT1A receptor ligands. PubMed.

- Pähkla, R., & Rinken, A. (n.d.). The 5-HT1A receptor and its ligands: structure and function. PubMed.

- Bylund, D. B., & Toews, M. L. (n.d.). Radioligand binding methods: practical guide and tips.

- Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology.

- Bio-Rad. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results.

- Le, T. T., & Scott, D. A. (n.d.). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay.

- Popova, N. K., & Naumenko, V. S. (2015). The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory. Frontiers.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- Revvity. (2024). Radioligand binding assays: from opiate receptors to drug discovery mainstay.

- Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.

- Wikipedia. (n.d.). Ligand binding assay.

- BMG LABTECH. (n.d.). Fluorescence Polarization Detection.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives.

- Bouasla, R., et al. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.

- Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.

- Semantic Scholar. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.

- Amine, M. S., et al. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. PMC.

Sources

- 1. jocpr.com [jocpr.com]

- 2. benthamscience.com [benthamscience.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma | MDPI [mdpi.com]

- 5. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 6. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. revvity.com [revvity.com]

- 9. What are D4 receptor antagonists and how do they work? [synapse.patsnap.com]

- 10. acnp.org [acnp.org]

- 11. The discovery of PD 89211 and related compounds: selective dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 13. Advances in drug design and therapeutic potential of selective or multitarget 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory [frontiersin.org]

- 15. The 5-HT1A receptor and its ligands: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Ligand binding assay - Wikipedia [en.wikipedia.org]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 20. bmglabtech.com [bmglabtech.com]

- 21. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

Application Note: Functionalization of the 1,4-Diazepane Ring in 1-(5-Bromopyridin-2-yl)-1,4-diazepane

Executive Summary & Strategic Value

The scaffold 1-(5-Bromopyridin-2-yl)-1,4-diazepane represents a high-value "privileged structure" in medicinal chemistry. It combines a flexible, polar 1,4-diazepane ring (often used to improve solubility and pharmacokinetic profiles) with a rigid pyridine core containing a versatile bromine handle.

This guide focuses on the functionalization of the 1,4-diazepane ring , specifically targeting the secondary amine at the N4 position. This site is the primary vector for library generation, allowing for the rapid attachment of diverse pharmacophores via arylation, alkylation, or acylation.

Chemo-Selectivity Profile

The molecule presents two distinct reactivity hotspots:

-

N4-Position (Secondary Amine): Highly nucleophilic. Reacts readily with electrophiles (alkyl halides, acyl chlorides) and participates in transition-metal-catalyzed cross-couplings.

-

C5-Position (Aryl Bromide): Electrophilic.[1] Serves as a handle for Suzuki, Stille, or Buchwald-Hartwig couplings after or orthogonal to N4 functionalization.

Crucial Design Consideration: To avoid polymerization or side reactions, N4-functionalization is typically performed first , preserving the aryl bromide for late-stage diversification.

Reaction Landscape & Decision Logic

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

Figure 1: Divergent functionalization pathways for the N4-nitrogen of the diazepane ring.

Detailed Experimental Protocols

Protocol A: N-Arylation via Buchwald-Hartwig Coupling

Target: Synthesis of Bi-Heteroaryl Systems

This is the most challenging but high-reward transformation, connecting the diazepane to another aromatic system. The secondary amine is sterically accessible, but care must be taken to prevent the Pd-catalyst from inserting into the existing C5-Br bond of the pyridine.

Mechanistic Insight: We utilize Pd(OAc)₂ with SPhos or RuPhos . These bulky, electron-rich biaryl phosphine ligands facilitate the oxidative addition of the external aryl halide (the coupling partner) while being kinetically faster than the insertion into the electron-poor bromopyridine moiety of the scaffold.

| Component | Role | Specifications |

| Catalyst | Palladium Source | Pd(OAc)₂ (2-5 mol%) |

| Ligand | Stereoelectronic Control | SPhos or RuPhos (4-10 mol%) |

| Base | Deprotonation | Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv) |

| Solvent | Medium | Toluene or 1,4-Dioxane (Anhydrous) |

Step-by-Step Procedure:

-

Charge: In a glovebox or under Argon, add Pd(OAc)₂ (0.05 eq), Ligand (0.10 eq), and Cs₂CO₃ (2.0 eq) to a reaction vial.

-

Substrate Addition: Add 1-(5-Bromopyridin-2-yl)-1,4-diazepane (1.0 eq) and the coupling partner (Aryl Chloride/Bromide, 1.1 eq).

-

Solvation: Add anhydrous Toluene (0.2 M concentration relative to diazepane).

-

Activation: Seal the vial and heat to 80-100°C for 12-16 hours.

-

Note: Monitor via LCMS. If C5-Br insertion is observed (dimerization), lower temperature to 60°C and switch to a Pd₂dba₃/BINAP system.

-

-

Workup: Filter through a Celite pad to remove inorganic salts. Wash with EtOAc.

-

Purification: Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Reductive Amination (N-Alkylation)

Target: Introduction of lipophilic side chains or benzyl groups

Reductive amination is preferred over direct alkylation (using alkyl halides) to avoid over-alkylation (quaternization).

Mechanistic Insight: The use of Sodium Triacetoxyborohydride (STAB) is critical. It is mild enough to reduce the intermediate iminium ion selectively without reducing the aldehyde or the pyridine ring.

Step-by-Step Procedure:

-

Imine Formation: Dissolve 1-(5-Bromopyridin-2-yl)-1,4-diazepane (1.0 eq) and the desired Aldehyde (1.1 eq) in DCE (1,2-Dichloroethane) or DCM.

-

Acid Catalysis: Add Acetic Acid (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 30-60 minutes.

-

Reduction: Add NaBH(OAc)₃ (1.5 eq) in one portion.

-

Reaction: Stir at RT for 4-12 hours.

-

Quench: Quench with saturated aqueous NaHCO₃.

-

Extraction: Extract with DCM (3x). Dry organic layer over Na₂SO₄.

-

Purification: Often clean enough for use; otherwise, silica gel chromatography.

Protocol C: Acylation and Sulfonylation

Target: Amide/Sulfonamide library generation